molecular formula C23H19FN4OS2 B2808290 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 923172-40-1

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2808290
CAS No.: 923172-40-1
M. Wt: 450.55
InChI Key: ASNZERNKBYIVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a synthetically designed small molecule investigated for its potent inhibitory activity against a range of protein kinases. Its core structure, featuring a thiazole-pyridazine scaffold, is a recognized pharmacophore in kinase inhibitor design, often conferring high affinity and selectivity [https://www.ncbi.nlm.nih.gov/books/NBK548855/]. This compound is structurally related to known inhibitors of Focal Adhesion Kinase (FAK) and other tyrosine kinases, suggesting its primary research value lies in the study of intracellular signaling pathways that govern cell proliferation, adhesion, and migration [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4396841/]. By potentially targeting FAK, a key mediator in the tumor microenvironment, this compound serves as a critical research tool for exploring oncogenic signaling cascades, cancer cell metastasis, and mechanisms of drug resistance [https://www.nature.com/articles/s12276-022-00866-1]. Its mechanism of action is believed to involve competitive binding to the ATP-binding pocket of target kinases, thereby preventing phosphorylation of downstream substrates and halting the propagation of pro-survival and pro-migratory signals. Researchers utilize this compound in in vitro and cell-based assays to dissect the complex roles of specific kinase targets in disease models, facilitating the development of novel therapeutic strategies.

Properties

IUPAC Name

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4OS2/c1-14-4-3-5-18(12-14)26-20(29)13-30-21-11-10-19(27-28-21)22-15(2)25-23(31-22)16-6-8-17(24)9-7-16/h3-12H,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNZERNKBYIVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiazole and pyridazine structures exhibit significant anticancer properties. The presence of the fluorophenyl group may enhance the compound's ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Studies focusing on similar compounds have demonstrated their potential in targeting various cancer types, particularly through the modulation of signaling pathways involved in tumor growth and metastasis.

Anti-inflammatory Properties

Compounds with similar structural frameworks have been studied for their anti-inflammatory effects. The thiazole ring is often associated with inhibition of pro-inflammatory cytokines, making this compound a candidate for treating inflammatory diseases. Investigations into its mechanism may reveal pathways through which it exerts these effects, potentially leading to novel treatments for conditions like rheumatoid arthritis or inflammatory bowel disease.

Neurological Applications

Given the emerging research on the kynurenine pathway and its metabolites in neurological disorders, there is potential for this compound to influence neuroprotective mechanisms. Analogous compounds have shown promise in modulating neurotransmitter systems and reducing oxidative stress in neuronal cells, suggesting that this compound could be explored for applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Structural Differences:

Compound Name Core Heterocycles Key Substituents Biological Activity (if reported)
Target Compound Pyridazine + Thiazole 4-Fluorophenyl, 3-Methylphenyl Not explicitly stated
2-[(3-Substituted Phenyl-[4-{(4-(Substituted Phenyl) Ethylidine-2-Phenyl-1,3-Imidazol-5-One}])... Triazole + Imidazolone Hydroxyacetamide, varied aryl groups Antiproliferative (e.g., FP1-12)
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide Triazole Thiophene, 4-Fluorophenyl Not explicitly stated
N-(4-Chloro-2-Methoxy-5-Methylphenyl)-2-{[4-(4-Chlorophenyl)-5-(Pyridin-4-yl)... Triazole Chlorophenyl, Pyridine Not explicitly stated
  • Heterocyclic Core Impact : The pyridazine-thiazole system in the target compound may offer distinct electronic and steric properties compared to triazole-based analogues. Pyridazine’s planar structure and nitrogen positioning could enhance π-π stacking or polar interactions in biological targets relative to triazoles .
  • The 3-methylphenyl acetamide moiety may enhance lipophilicity, influencing membrane permeability versus hydroxyacetamide derivatives (e.g., FP1-12) .

Pharmacological Implications

  • Antiproliferative Activity : Triazole-imidazolone derivatives (FP1-12) inhibit cell proliferation, possibly through kinase or tubulin binding . The target compound’s thiazole-pyridazine core may target similar pathways but with altered selectivity due to its unique heterocyclic system.
  • Anti-Exudative Potential: Acetamides with triazole-furan systems (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) show anti-exudative effects comparable to diclofenac . The target compound’s fluorophenyl group may enhance anti-inflammatory activity by modulating COX-2 affinity.

Biological Activity

The compound 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring, a pyridazine moiety, and various substituents, suggest diverse biological activities. This article reviews its synthesis, biological interactions, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C₁₈H₁₈F₂N₄OS
Molecular Weight 399.42 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The general synthetic pathway includes:

  • Formation of Thiazole and Pyridazine Rings : Initial reactions involve the creation of the thiazole and pyridazine components.
  • Sulfanyl Group Introduction : A sulfanyl group is introduced to connect the thiazole and pyridazine moieties.
  • Acetamide Formation : The final step involves the acetamide formation with the methylphenyl group.

These steps highlight the complexity of synthesizing this compound while allowing for modifications to enhance biological efficacy.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. For instance:

  • Thiazole Derivatives : Thiazole-containing compounds have shown significant cytotoxicity against various cancer cell lines. For example, certain thiazole derivatives have demonstrated IC50 values in the low micromolar range against A549 lung cancer cells .
  • Mechanism of Action : The mechanism often involves inhibition of key enzymes or modulation of signaling pathways related to cancer cell proliferation. Structural activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring enhance anticancer activity .

Antimicrobial and Antiviral Properties

Compounds featuring thiazole and pyridazine rings are also known for their antimicrobial activities:

Case Studies

  • Study on Thiazole-Pyridazine Derivatives : A study explored a series of thiazole-pyridazine derivatives similar to our compound, revealing that modifications at the nitrogen position significantly affected their anticancer activity against various cell lines .
  • In Vivo Studies : Preliminary in vivo studies indicated that compounds with similar structures could reduce tumor growth in xenograft models, suggesting potential for further development .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action:

  • Enzyme Inhibition : Interaction studies suggest potential binding to enzymes involved in metabolic pathways associated with cancer progression.
  • Receptor Modulation : The compound may also modulate receptor activity involved in cellular signaling pathways, which could lead to therapeutic effects.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis requires multi-step reactions with precise control of temperature (150–160°C), solvent selection (DMF, ethanol), and catalysts (Zeolite Y-H, pyridine). Key steps include thiazole ring formation via cyclization of thiourea intermediates and coupling reactions using HBTU for amide bond formation . Purification via recrystallization (ethanol/HCl) ensures >95% purity.

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Methodological Answer :

  • NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic thiazole/pyridazine protons at δ 7.2–8.5 ppm) and carbon backbone .
  • Mass Spectrometry : Confirms molecular weight (e.g., 507.6 g/mol via ESI-MS) .
  • Elemental Analysis : Validates C, H, N, S content within ±0.3% theoretical values .

Q. How is the compound screened for preliminary biological activity?

  • Methodological Answer :

  • In vitro assays : Antiproliferative activity tested via MTT assay (IC₅₀ values against cancer cell lines like MCF-7) .
  • Enzyme inhibition : Kinase/receptor binding assays (e.g., EGFR inhibition at 10 µM) using fluorescence polarization .

Q. What reaction mechanisms underpin its functional group reactivity?

  • Methodological Answer :

  • Thiazole formation : Cyclocondensation of thioureas with α-haloketones .
  • Sulfanyl coupling : Nucleophilic aromatic substitution (SNAr) at pyridazine C-3 with thiol intermediates .

Q. How stable is the compound under varying storage conditions?

  • Methodological Answer : Stability studies show degradation <5% at 25°C (dark, inert atmosphere) over 6 months. Light exposure or pH extremes (>10 or <3) accelerate decomposition, necessitating lyophilized storage .

Advanced Research Questions

Q. How do structural modifications influence structure-activity relationships (SAR)?

  • Methodological Answer :

  • Substituent variation : Fluorophenyl at thiazole C-2 enhances kinase inhibition vs. methoxyphenyl (ΔIC₅₀ = 2.5 µM) .
  • Pyridazine vs. pyrimidine : Pyridazine improves solubility but reduces metabolic stability (t₁/₂ = 2.1 hrs in liver microsomes) .
  • Table :
Substituent (R)LogPIC₅₀ (EGFR, µM)
4-Fluorophenyl3.80.45
3-Methoxyphenyl4.21.2

Q. What computational strategies predict biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Identifies binding to EGFR kinase domain (binding energy = -9.2 kcal/mol) .
  • Pharmacophore modeling : Highlights thiazole sulfanyl group as critical for hydrogen bonding with Thr790 .

Q. How to resolve contradictions in reported molecular weights (507.6 vs. 462.6 g/mol)?

  • Methodological Answer : Discrepancies arise from positional isomers (e.g., 3-methylphenyl vs. 2-methylphenyl acetamide). Confirm via HRMS and X-ray crystallography (e.g., CCDC 1234567 deposit) .

Q. Why do in vitro and in vivo efficacy profiles diverge?

  • Methodological Answer : Poor oral bioavailability (F = 12% in rats) due to first-pass metabolism. Prodrug strategies (e.g., esterification of acetamide) improve AUC by 3-fold .

Q. What challenges exist in scaling up synthesis?

  • Methodological Answer :

  • Low yields in cyclization : Optimize via microwave-assisted synthesis (20% → 65% yield) .
  • Purification bottlenecks : Switch from column chromatography to pH-dependent crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.